1,5-Dihydro-2H-pyrrolo[2,3-b]pyrazin-2-one
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Overview
Description
1,5-Dihydro-2H-pyrrolo[2,3-b]pyrazin-2-one is a nitrogen-containing heterocyclic compound that features both a pyrrole ring and a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dihydro-2H-pyrrolo[2,3-b]pyrazin-2-one can be synthesized through various methods, including cyclization, ring annulation, and cycloaddition reactions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions . Another approach is the direct C-H arylation, which allows for the formation of the pyrrolopyrazine scaffold by reacting pyrrole and pyrazine derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclization reactions using readily available starting materials. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
1,5-Dihydro-2H-pyrrolo[2,3-b]pyrazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrole or pyrazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrrolopyrazines, depending on the specific reagents and conditions used .
Scientific Research Applications
1,5-Dihydro-2H-pyrrolo[2,3-b]pyrazin-2-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has potential therapeutic applications, including anticancer and anti-inflammatory properties.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 1,5-Dihydro-2H-pyrrolo[2,3-b]pyrazin-2-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes, such as kinases, by binding to their active sites and blocking their activity. This inhibition can lead to the modulation of various cellular processes, including cell proliferation, apoptosis, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
1,3-Dihydro-2H-pyrrolo[2,3-b]pyridine-2-one: Similar in structure but contains a pyridine ring instead of a pyrazine ring.
2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: Features a quinoline ring fused to the pyrrole ring.
Uniqueness
1,5-Dihydro-2H-pyrrolo[2,3-b]pyrazin-2-one is unique due to its specific combination of pyrrole and pyrazine rings, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its broad range of applications in different fields make it a valuable compound for research and development .
Properties
IUPAC Name |
1,5-dihydropyrrolo[2,3-b]pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-5-3-8-6-4(9-5)1-2-7-6/h1-3H,(H,7,8)(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIIQMHBSGNDGCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1NC(=O)C=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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